3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is an organic compound that features a bromophenyl group, a thiophene ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide typically involves the following steps:
Amidation: Formation of the amide bond between the bromophenyl group and the hydroxypropyl group.
Thiophene Incorporation: Introduction of the thiophene ring to the hydroxypropyl group.
The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
- 3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
- 3-(2-iodophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl group, hydroxypropyl group, and thiophene ring provides a distinct structural framework that can be exploited for various applications.
Biological Activity
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide, with a CAS number of 2097910-57-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrNO2S, with a molecular weight of 436.4 g/mol. The compound contains a bromophenyl group, a hydroxy group, and a thiophene moiety, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in hydrophobic interactions with protein pockets, while the hydroxy group forms hydrogen bonds with amino acid residues. Additionally, the thiophene ring may participate in π-π stacking interactions, enhancing binding affinity and specificity towards target proteins.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown moderate to high cytotoxicity against various cancer cell lines, including TK-10 and HT-29 cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and the disruption of cellular homeostasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain thiophene-containing compounds have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections. The specific mechanisms may include disruption of bacterial cell walls or interference with metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may offer neuroprotective effects. For example, the inhibition of nitric oxide synthase by related derivatives has been linked to reduced neurotoxicity in models of neurodegenerative diseases . This suggests that this compound could be explored for therapeutic applications in neurological disorders.
Case Studies
- Anticancer Activity : A study reported that a related compound exhibited significant growth inhibition in cultured cancer cells at concentrations as low as 10 µg/mL. The selectivity index was notably high compared to non-cancerous cells.
- Neurotoxicity : Another investigation highlighted that derivatives showed protective effects against neurotoxicity induced by methamphetamine, suggesting potential applications in addiction treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHWSVWUNXUWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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